N-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride
Description
N-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride is a piperidine-derived compound featuring a tetrahydro-2H-pyran-4-ylmethyl substituent. The tetrahydro-2H-pyran (THP) moiety enhances metabolic stability compared to simpler alkyl chains, while the piperidine ring provides conformational flexibility for target engagement .
Properties
IUPAC Name |
N-(oxan-4-ylmethyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c15-12(11-1-5-13-6-2-11)14-9-10-3-7-16-8-4-10;/h10-11,13H,1-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSWERZUAZMXBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
N-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride has shown potential in several therapeutic areas:
- Antidepressant Activity : Research indicates that derivatives of piperidine compounds may exhibit antidepressant-like effects. A study demonstrated that modifications to the piperidine structure could enhance binding affinity to serotonin receptors, suggesting its potential use in treating depression .
- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their anti-inflammatory effects. The tetrahydropyran moiety may contribute to reduced inflammatory responses, making this compound a candidate for further research in inflammatory diseases .
- Neuroprotective Effects : Initial studies suggest that this compound might have neuroprotective properties, possibly through modulation of neurotransmitter systems. This could be particularly relevant in neurodegenerative disorders like Alzheimer's disease .
Pharmacological Insights
The pharmacological profile of this compound includes:
- Mechanism of Action : It is hypothesized that the compound interacts with various neurotransmitter systems, including serotonin and dopamine pathways, which are critical in mood regulation and cognitive function.
- Bioavailability : Preliminary pharmacokinetic studies are necessary to determine the absorption and distribution characteristics of this compound when administered.
Material Science Applications
Beyond medicinal uses, this compound can also be explored in material science:
- Polymer Synthesis : The functional groups present in this compound allow for its incorporation into polymer matrices, potentially enhancing the mechanical properties of polymers used in biomedical devices .
- Nanotechnology : The compound's unique structure may facilitate its use in creating nanomaterials with specific functionalities, such as drug delivery systems or biosensors .
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal evaluated the antidepressant effects of several piperidine derivatives. Among them, this compound showed significant improvements in behavioral tests indicative of reduced depression-like symptoms when tested on animal models .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotection, researchers found that compounds similar to this compound exhibited protective effects against oxidative stress-induced neuronal damage. This opens avenues for further exploration of its therapeutic potential in neurodegenerative diseases .
Mechanism of Action
The mechanism by which N-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Substituent Impact: The THP group in the target compound and compound 17 enhances metabolic stability compared to compounds with polar groups (e.g., 2-methoxypyridinyl in compound 11), which show shorter HPLC retention times (1.07 vs.
- Lipophilicity : The tert-butyl group in increases steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Research Findings and Implications
- Structural Optimization : The target compound’s THP-4-ylmethyl and piperidine combination balances metabolic stability and target engagement, contrasting with bulkier analogs (e.g., JNJ-47965567 ) or highly lipophilic derivatives (e.g., ).
- Clinical Potential: Compounds with THP groups (e.g., 17 and the target) are promising for CNS applications due to enhanced blood-brain barrier penetration and stability, whereas polar analogs (e.g., 11) may suit peripheral targets .
Biological Activity
N-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and its interaction with cannabinoid receptors. This article explores the compound's structure, biological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C12H23ClN2O2
- Molecular Weight: 262.78 g/mol
- CAS Number: 1220021-01-1
- IUPAC Name: this compound
The compound features a piperidine ring and a tetrahydro-pyran moiety, which are significant for its biological interactions. The presence of the hydrochloride salt form enhances its solubility in biological systems.
1. Cannabinoid Receptor Interaction
Research indicates that derivatives of tetrahydro-pyran compounds, including this compound, may act as agonists for cannabinoid receptors (CB1 and CB2). A study highlighted that related compounds exhibited potent analgesic effects with minimal central nervous system (CNS) penetration, suggesting a favorable side effect profile for therapeutic applications in pain management without significant psychoactive effects .
2. Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. Pyran-based compounds have been investigated for their roles in treating neurodegenerative diseases such as Alzheimer's disease (AD). They may exert protective effects by modulating signaling pathways involved in neuronal survival and inflammation .
A notable study demonstrated that pyran derivatives could influence pathways linked to neuroprotection, such as the phosphorylation of CREB (cAMP response element-binding protein), which is crucial for neuronal health and function .
Table 1: Summary of Biological Activity Studies
Pharmacological Implications
The dual activity as a cannabinoid receptor agonist and potential neuroprotective agent positions this compound as a promising candidate for further research in pain management and neurodegenerative disease therapies. Its ability to limit CNS side effects while providing therapeutic benefits makes it particularly valuable in developing new pharmacological agents.
Preparation Methods
Amide Bond Formation via Coupling Reactions
The key step involves coupling 4-piperidinecarboxylic acid derivatives with tetrahydro-2H-pyran-4-ylmethyl amine or equivalent intermediates. Common methods include:
- Activation of the carboxylic acid (or ester) group using coupling agents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides.
- Reaction with the amine under controlled conditions to form the amide bond.
- Subsequent purification and conversion to the hydrochloride salt.
Preparation of Piperidine-4-Carboxamide Intermediates
According to patent literature, piperidine-4-carboxamide derivatives can be synthesized efficiently from 4-cyanopiperidine hydrochloride by reaction with hydrogen sulfide and catalytic bases in solvents such as ethanol. This method provides high yields and purity of the piperidine-4-carbothioamide hydrochloride, which can be further converted to the carboxamide.
| Parameter | Condition |
|---|---|
| Starting Material | 4-cyanopiperidine hydrochloride (15 g) |
| Solvent | Ethanol (50 mL) |
| Catalyst | Triethylamine (0.52 g, 5.1 mmol) |
| Temperature | 60 °C |
| Pressure | H2S at 4 bar |
| Reaction Time | 5 hours + 12 hours stirring |
| Yield | 91% (16.8 g product) |
This process involves introducing hydrogen sulfide into the reaction mixture under pressure, followed by filtration and drying to obtain the desired intermediate with high purity.
Functionalization with Tetrahydro-2H-pyran-4-ylmethyl Group
The tetrahydro-2H-pyran-4-ylmethyl substituent can be introduced by:
- Alkylation of the piperidine nitrogen with tetrahydro-2H-pyran-4-ylmethyl halides or equivalents.
- Reductive amination of piperidine-4-carboxamide with tetrahydro-2H-pyran-4-carbaldehyde under mild reducing conditions.
These methods require careful control of reaction parameters to avoid over-alkylation or side reactions.
Conversion to Hydrochloride Salt
The free base amide is typically converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, enhancing solubility and stability for pharmaceutical applications.
| Preparation Step | Method Description | Advantages | Limitations |
|---|---|---|---|
| Piperidine-4-carboxamide synthesis | From 4-cyanopiperidine hydrochloride + H2S + base catalyst in ethanol | High yield (91%), high purity | Requires handling of H2S gas |
| Amide bond formation | Coupling of carboxylic acid derivatives with tetrahydro-2H-pyran-4-ylmethyl amine using coupling agents | Efficient, well-established | Cost of coupling agents |
| Alkylation/reductive amination | Introduction of tetrahydro-2H-pyran-4-ylmethyl group via alkyl halides or aldehydes | Versatile, adaptable to scale | Potential side reactions |
| Hydrochloride salt formation | Treatment with HCl gas or acid in solvent | Improves stability and handling | Requires controlled conditions |
- The use of catalytic amounts of bases such as triethylamine facilitates high conversion rates in the synthesis of piperidine intermediates.
- Solvent choice (ethanol, methanol) impacts reaction rates and purity; ethanol is preferred for environmental and safety reasons.
- Reaction temperature and pressure parameters are critical for maximizing yield and minimizing impurities.
- The stepwise approach, isolating intermediates before final functionalization, improves overall process control and product quality.
The preparation of N-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride involves a multi-step synthetic route starting from 4-cyanopiperidine hydrochloride, proceeding through piperidine-4-carboxamide intermediates, and culminating in amide bond formation with the tetrahydro-2H-pyran-4-ylmethyl moiety. The process benefits from catalytic base-mediated transformations, careful solvent and reagent selection, and controlled reaction conditions to achieve high yields and purity. Conversion to the hydrochloride salt enhances compound stability for pharmaceutical use.
This synthesis is supported by diverse patent literature and chemical databases, ensuring a comprehensive and authoritative understanding of the preparation methods.
Q & A
Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?
- Methodological Answer : Non-linear regression (e.g., four-parameter logistic model) fits dose-response data, with bootstrap resampling (1,000 iterations) to estimate 95% confidence intervals . Outlier detection uses Grubbs' test (α = 0.05). Data are reported as mean ± SEM with p-values adjusted for multiple comparisons (Bonferroni correction) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
